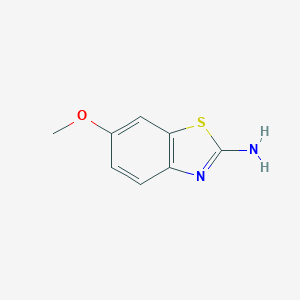

2-Amino-6-methoxybenzothiazole

説明

特性

IUPAC Name |

6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHGPDSVHSDCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-amino-6-methoxybenzothiazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63589-17-3 (sulfate[1:1]) | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024485 | |

| Record name | 6-Methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992), Off-white to light tan solid; [CAMEO] Powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

464 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1747-60-0 | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1747-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxybenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAT2842YVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

329 to 333 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-6-methoxybenzothiazole, a versatile heterocyclic amine of significant interest in medicinal chemistry and materials science. This document consolidates essential data, outlines experimental protocols for its synthesis and characterization, and presents its applications as a key building block in the development of novel compounds.

Core Chemical and Physical Properties

This compound is an organic compound featuring a benzothiazole (B30560) core substituted with an amino group at position 2 and a methoxy (B1213986) group at position 6.[1] It typically appears as a fine off-white to light tan powder.[2] Its structural and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-methoxy-1,3-benzothiazol-2-amine[2] |

| CAS Number | 1747-60-0[2] |

| Molecular Formula | C₈H₈N₂OS[2][3] |

| SMILES | COC1=CC2=C(C=C1)N=C(S2)N[2] |

| InChI | 1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)[2][3] |

| InChIKey | KZHGPDSVHSDCMX-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 180.23 g/mol [2][3] |

| Melting Point | 165-167 °C (lit.)[3][4] |

| Physical Description | Fine off-white to light tan powder[2] |

| Solubility | May exhibit moderate solubility in polar solvents[1] |

| Stability | Stable, but may be light sensitive. Incompatible with strong oxidizing agents.[4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.

Table 3: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹H NMR | Spectra available, specific peak assignments can be found in various databases.[2][5] |

| ¹³C NMR | Spectra available for structural confirmation.[2] |

| Infrared (IR) Spectroscopy | ATR-IR and KBr-Pellet spectra have been recorded.[2] |

| Mass Spectrometry (MS) | GC-MS, MS-MS, and LC-MS data are available, showing a molecular ion peak corresponding to its molecular weight.[2][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-aminobenzothiazoles involves the cyclization of the corresponding arylthiourea. A specific process for preparing this compound is detailed in U.S. Patent 5,374,737.[6]

Methodology:

-

Dissolution: 100 g (0.5 mol) of 4-methoxyphenylthiourea (with a dry matter content of 91%) is dissolved in portions into 290 g of 100% sulfuric acid at a temperature of 20-25 °C over a period of 30 minutes.[6]

-

Catalyst Addition: Over the course of three hours, 30 g of a 40% strength ammonium (B1175870) bromide solution is continuously metered into the reaction mixture at 25-30 °C.[6]

-

Precipitation and Neutralization: The resulting solution is then added to 1,200 g of water, clarified by filtration at 50 °C, and the pH is adjusted to 8 with 430 ml of a 33% strength sodium hydroxide (B78521) solution.[6]

-

Isolation and Purification: The mixture is stirred for 30 minutes at 40 °C and then filtered using suction. The residue is washed with 1,500 g of water until free of sulfate (B86663) and subsequently dried.[6]

This process yields approximately 85 g (94.4%) of this compound with a melting point of 160-161 °C.[6]

Caption: Synthesis of this compound.

Spectroscopic Analysis

The characterization of the synthesized this compound involves standard spectroscopic techniques.

Methodology:

-

¹H and ¹³C NMR Spectroscopy: Spectra can be recorded on a spectrometer such as a BRUKER AC-300 or a JEOL AL-300 FT-NMR spectrometer (300 MHz).[2][7] Samples are typically dissolved in a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.[7]

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using an FT-IR spectrometer, for instance, a Bruker Tensor 27 FT-IR with an ATR-Neat technique or a Bruker IFS 85 using a KBr-Pellet technique.[2]

-

Mass Spectrometry (MS): Mass data can be recorded on an Agilent GC-MS system.[7]

Caption: Characterization of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules with potential biological activities.

-

Building Block for Heterocyclic Compounds: It is utilized as a starting material for the synthesis of novel series of Schiff bases and 4-thiazolidinones, which are classes of compounds explored for their diverse pharmacological properties.[3][4]

-

Synthesis of Bioactive Molecules: This compound was instrumental in the synthesis of 2-cyano-6-methoxybenzothiazole, a key intermediate for the synthesis of firefly luciferin.[3][8]

-

Medicinal Chemistry: The benzothiazole nucleus is present in numerous compounds investigated for a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[7] Research has shown that this compound derivatives can exhibit inhibitory properties against the growth of human tumor cells in vitro.[1] It has also been identified in screens for bactericidal activity against Mycobacterium tuberculosis.[9][10] Furthermore, derivatives of this compound have been investigated as potent inhibitors of p56(lck), a lymphocyte-specific protein tyrosine kinase, which is a target in immunological drug discovery.[11]

Caption: Role as a versatile chemical intermediate.

References

- 1. CAS 1747-60-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 1747-60-0 [sigmaaldrich.com]

- 4. This compound | 1747-60-0 [chemicalbook.com]

- 5. This compound(1747-60-0) 1H NMR spectrum [chemicalbook.com]

- 6. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. biorxiv.org [biorxiv.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-6-methoxybenzothiazole, a key intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1] The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a heterocyclic amine containing a fused benzene (B151609) and thiazole (B1198619) ring system. The presence of the methoxy (B1213986) and amino groups at positions 6 and 2, respectively, makes it a versatile building block for the synthesis of more complex molecules, including Schiff bases, 4-thiazolidinones, and the key intermediate for firefly luciferin, 2-cyano-6-methoxybenzothiazole.[2][3][4] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5][6] This guide focuses on the most prevalent and efficient methods for its synthesis.

Core Synthesis Pathways

The primary and most widely documented method for synthesizing this compound is through the oxidative cyclization of a p-alkoxyphenyl thiourea (B124793) derivative. This is typically achieved by reacting p-anisidine (B42471) with a thiocyanate (B1210189) salt in the presence of a halogen.

Pathway 1: Reaction of p-Anisidine with Potassium Thiocyanate and Bromine

This classical approach involves the in-situ formation of p-methoxyphenyl thiourea, followed by oxidative cyclization using bromine in glacial acetic acid.[2][7][8][9]

Caption: Synthesis of this compound from p-Anisidine.

A detailed experimental protocol, synthesized from multiple sources, is provided below.[2][9]

-

Reaction Setup: In a suitable reaction vessel, dissolve p-anisidine and potassium thiocyanate in glacial acetic acid.

-

Cooling: Cool the mixture in an ice bath with stirring for approximately 10-20 minutes.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. It is crucial to maintain the reaction temperature below 10 °C during the addition.

-

Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.

-

Isolation of Hydrobromide Salt: The resulting hydrobromide salt of the product precipitates out of the solution. Filter the precipitate and wash it with glacial acetic acid, then dry.

-

Neutralization: Dissolve the dried salt in hot water and adjust the pH to approximately 11.0 with an ammonia (B1221849) solution to precipitate the free base.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry to obtain this compound. Further purification can be achieved by recrystallization from benzene or a mixture of concentrated hydrochloric acid and ethanol.[9]

| Reactant/Product | Molar Ratio | Key Parameters | Yield (%) | Melting Point (°C) | Reference |

| p-Anisidine | 1 | Temperature: <10°C (Bromination) | 87 | 161-162 | [9] |

| Potassium Thiocyanate | 4 | Reaction Time: 2-4 hours | [2] | ||

| Bromine | 1 | Solvent: Glacial Acetic Acid | [9] | ||

| This compound | - | - | - | 165-167 |

Pathway 2: Reaction of p-Methoxyphenyl-thiourea with Chlorine and Bromine

An alternative pathway involves the direct cyclization of pre-synthesized or in-situ generated p-methoxyphenyl-thiourea using chlorine gas, with bromine as a catalyst.[10]

Caption: Synthesis from p-Methoxyphenyl-thiourea.

-

Suspension: Suspend p-methoxyphenyl-thiourea in ethylene chloride.

-

Chlorination (Step 1): Pass chlorine gas through the suspension at 20°C.

-

Catalyst Addition: After stirring, add a small amount of bromine.

-

Heating and Chlorination (Step 2): Heat the mixture to 40°C and introduce more chlorine gas.

-

Isolation: Isolate the product from the reaction mixture.

| Reactant/Product | Amount | Key Parameters | Yield (%) | Melting Point (°C) | Reference |

| p-Methoxyphenyl-thiourea | 182 parts | Temperature: 20°C then 40°C | 93 | 160-163 | [10] |

| Chlorine Gas | 35.5 parts (x2) | Solvent: Ethylene Chloride | [10] | ||

| Bromine | 6 parts | Catalyst | [10] | ||

| This compound | 168 parts | - | [10] |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound based on Pathway 1.

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound is well-established, with the reaction of p-anisidine, potassium thiocyanate, and bromine in acetic acid being the most commonly cited and reliable method. This pathway offers high yields and a straightforward procedure. The alternative method using chlorine provides a comparable yield but involves the handling of chlorine gas. The choice of synthesis route may depend on the availability of reagents and equipment. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of medicinal and materials chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1747-60-0 [chemicalbook.com]

- 3. This compound CAS#: 1747-60-0 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prepchem.com [prepchem.com]

In-Depth Technical Guide: 2-Amino-6-methoxybenzothiazole (CAS 1747-60-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and potential biological relevance of 2-Amino-6-methoxybenzothiazole, identified by CAS number 1747-60-0. The information is compiled to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Physicochemical and Pharmacological Properties

This compound is an organic compound featuring a benzothiazole (B30560) scaffold, a structure of interest in medicinal chemistry.[1] It is typically a solid at room temperature and serves as a versatile intermediate in the synthesis of various organic chemicals.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂OS | [2][3][4] |

| Molecular Weight | 180.23 g/mol | [2][3][4] |

| Appearance | Off-white to tan, beige, or grayish-lilac crystalline powder | [5][6][7][8][9] |

| Melting Point | 165-167 °C | [2][4][5][6][8][10][11][12] |

| Boiling Point | 240 °C[5][6][7][10][12] / 464 °F (decomposes) | [3] |

| Solubility | Water: <0.1 g/100 mL at 21 °C[6][7][11][12]; Methanol: Very slightly soluble[6][12] | |

| Vapor Pressure | 0.000142 mmHg at 25 °C | [5][7][10] |

| Density | ~1.24 g/cm³ (rough estimate) | [6][7][8] |

| pKa | 4.50 (+1) at 25 °C | [6][12] |

| Refractive Index | ~1.5690 (estimate) | [6][7][8] |

Biological and Toxicological Data

The compound is noted for its role as a building block for molecules with potential biological activity.[1][9] It has been investigated for its inhibitory effects on cancer cells and is used in the synthesis of compounds with immunosuppressive properties.[1][4][13]

| Parameter | Value | Details | Source |

| Biological Activity | Inhibitory properties against human tumor cell growth in vitro. | Used to treat cervical cancer. The inhibition of cell proliferation may be mediated by the hydroxyl group interacting with methyl ketones. | [1][4] |

| Acute Toxicity (LD50) | 140 mg/kg (intravenous, mouse) | [11] | |

| Hazard Codes | Xn (Harmful), Xi (Irritant) | [5] | |

| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed) | [5] | |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [5] |

Experimental Protocols and Applications

This compound is a key intermediate in several synthetic pathways.[5][11][12] Its primary applications include its use as a building block for Schiff bases, 4-thiazolidinones, and dyes.[5][14][15]

Synthesis of this compound

A common synthetic route involves the reaction of p-aminoanisole with potassium thiocyanate (B1210189) in the presence of bromine.[11]

Protocol:

-

Dissolve 0.1 mole of p-aminoanisole and 0.1 mole of potassium thiocyanate in 100 mL of glacial acetic acid.

-

Cool the mixture in an ice bath with stirring for 10-20 minutes.

-

Slowly add a solution of 0.1 mole of bromine in glacial acetic acid dropwise, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Isolate and purify the product, this compound.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound serves as a crucial starting material for more complex molecules.[11]

-

Synthesis of Schiff Bases and 4-Thiazolidinones: It is a foundational building block for creating novel series of these heterocyclic compounds, which are of interest for their pharmacological activities.[5][11][14]

-

Synthesis of 2-Cyano-6-methoxybenzothiazole: This derivative is a key intermediate for the synthesis of firefly luciferin, a compound widely used in biotechnology and diagnostics.[11]

-

Sandmeyer Reaction: The compound can undergo a Sandmeyer reaction when heated with isoamyl nitrite (B80452) and copper(II) bromide to produce 2-bromo-6-methoxybenzothiazole.

-

Dye Intermediate: It is used in the manufacturing of cationic dyes, such as Cationic Brilliant Blue RL and Cationic Yellow 2RL.[6][15]

Caption: Key synthetic applications of this compound.

Proposed Mechanism of Action in Cancer Cells

While detailed signaling pathways are not fully elucidated in the provided literature, a proposed mechanism for its anti-tumor activity has been suggested. The inhibition of cancer cell proliferation is thought to be mediated by the interaction of a hydroxyl group with methyl ketones.[1][4] This interaction may interfere with critical cellular processes.

Caption: Proposed mechanism for anti-proliferative activity.

Safety and Handling

This compound is stable under normal conditions but may be sensitive to light.[5][6][8][10][11] It is incompatible with strong oxidizing agents.[5][7][8][11] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound. Store in a cool, dark, and dry place under an inert atmosphere.[2][6][8][16]

References

- 1. CAS 1747-60-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1747-60-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1747-60-0 | FA35370 [biosynth.com]

- 5. This compound CAS 1747-60-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound Cas 1747-60-0 - Buy Azo dyes, Bactericide, Herbicide Product on Boss Chemical [bosschemical.com]

- 7. echemi.com [echemi.com]

- 8. 6-methoxybenzo[d]thiazol-2-amine - SRIRAMCHEM [sriramchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 6-methoxy-1,3-benzothiazol-2-amine1747-60-0,Purity96%_ChemBridge Corporation [molbase.com]

- 11. This compound CAS#: 1747-60-0 [m.chemicalbook.com]

- 12. This compound | 1747-60-0 [chemicalbook.com]

- 13. 1747-60-0 | this compound | Ethers | Ambeed.com [ambeed.com]

- 14. scbt.com [scbt.com]

- 15. This compound CAS 1747-60-0-Dye Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]

- 16. 1747-60-0|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide to the Solubility of 2-Amino-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Amino-6-methoxybenzothiazole, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes existing information, provides detailed experimental protocols for its determination, and offers insights based on the solubility of structurally related compounds.

Quantitative Solubility Data

Currently, detailed quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively published. The available data indicates generally low solubility in aqueous solutions and limited solubility in some organic solvents.

Table 1: Reported Solubility of this compound

| Solvent | Temperature | Solubility | Citation |

| Water | 21 °C (70 °F) | < 0.1 g/100 mL (< 1 mg/mL) | [1][2] |

| Methanol | Not Specified | Very Slightly Soluble | [1] |

Note: The term "very slightly soluble" is a qualitative description and typically corresponds to a solubility range of 1 to 10 mg/mL.

Given the scarcity of direct experimental data, researchers are encouraged to determine the solubility of this compound in solvents relevant to their specific application. The following sections provide detailed methodologies for such determinations.

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound can be reliably determined using the shake-flask method followed by a suitable analytical technique for quantification of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the quantification of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Apparatus and Reagents:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, isopropanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.[3]

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

HPLC Method for Quantification of this compound

A specific reverse-phase HPLC method has been identified for the analysis of this compound.[4]

Table 2: HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Newcrom R1 or a similar C18 column |

| Mobile Phase | Acetonitrile (B52724), Water, and Phosphoric Acid |

| Detector | UV-Vis Detector |

| Wavelength | To be determined (scan for λmax, likely in the UV range) |

For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

Preparation of Standards:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

Sample Analysis:

-

Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly involving this compound to be visualized. This compound is primarily utilized as a chemical intermediate. The logical relationship in its application is in synthetic chemistry, where it serves as a building block for more complex molecules. A diagram illustrating a general synthetic pathway is more appropriate in a different context.

This guide provides a framework for researchers to understand and determine the solubility of this compound. The provided experimental protocols, when followed diligently, will yield reliable and reproducible solubility data crucial for various stages of research and development.

References

Physical and chemical properties of 2-Amino-6-methoxybenzothiazole

An In-depth Technical Guide to 2-Amino-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 1747-60-0). It is a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1] This guide consolidates key data on its properties, spectral characteristics, and experimental protocols, and outlines its significant applications in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzothiazole (B30560) core structure, which is a benzene (B151609) ring fused to a thiazole (B1198619) ring.[2] It presents as a fine, off-white to light tan powder at room temperature.[3][] The presence of an amino group and a methoxy (B1213986) group at specific positions on the benzothiazole framework contributes to its chemical reactivity and potential applications.[2] The compound is stable under normal conditions but may be sensitive to light and is incompatible with strong oxidizing agents.[5][6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂OS | [][8] |

| Molecular Weight | 180.23 g/mol | [3][][8] |

| CAS Number | 1747-60-0 | [3][8] |

| Appearance | Fine off-white to light tan powder | [3][][5] |

| Melting Point | 165-167 °C | [][5] |

| Boiling Point | 240 °C[][5][7]; Decomposes at 464 °F (240 °C) at 760 mmHg[3] | [3][][5][7] |

| Solubility | Insoluble in water[6][7][9]; less than 1 mg/mL at 70 °F (21 °C)[3][] | [3][][6][7][9] |

| Density | 1.359 g/cm³ | [] |

| Vapor Pressure | 0.000142 mmHg at 25 °C | [5][10] |

| pKa | 4.50 (+1) at 25 °C | [7] |

| IUPAC Name | 6-methoxy-1,3-benzothiazol-2-amine | [3][] |

Spectral Data

The structural characteristics of this compound have been elucidated through various spectroscopic techniques.

Table 2: Spectral Data Summary for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available for review. | [11][12] |

| Mass Spectrometry | GC-MS and MS-MS data available through NIST. | [3] |

| Infrared (IR) Spectroscopy | FTIR (KBr-Pellet) and ATR-IR spectra are available. | [3] |

| UV Spectroscopy | UV spectral data is available. | [3] |

| Raman Spectroscopy | Raman spectral data is available. | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-anisidine (B42471) (p-methoxyaniline) with potassium thiocyanate (B1210189) and bromine in glacial acetic acid.[13]

Detailed Methodology:

-

Reactant Preparation: Dissolve 0.1 mole of p-anisidine and 0.1 mole of potassium thiocyanate in 100 mL of glacial acetic acid.[7]

-

Cooling: Cool the mixture in an ice bath with stirring for 10-20 minutes.[7]

-

Bromination: Slowly add a solution of 0.1 mole of bromine in glacial acetic acid dropwise to the cooled mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.[7]

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[7]

-

Isolation of Intermediate: The resulting hydrobromide salt precipitate is separated by filtration and washed with glacial acetic acid, then dried.[7]

-

Neutralization: Dissolve the dried salt in hot water and basify by adjusting the pH to 11.0 with ammonia (B1221849) solution.[7]

-

Final Product Isolation: The precipitated this compound is filtered, washed with water, and dried.[7]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a toluene:acetone (8:2) solvent system.[7]

Caption: Synthesis workflow for this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as benzene or a mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol (B145695).[13] In the latter case, the resulting hydrochloride salt is dissolved in water, and the free base is precipitated with sodium carbonate.[13]

Chemical Reactivity and Applications

This compound serves as a versatile building block for the synthesis of more complex molecules.[1] Its primary amine and benzothiazole core are key to its reactivity.

-

Synthesis of Schiff Bases and 4-Thiazolidinones: It is a key intermediate in the preparation of novel Schiff bases and 4-thiazolidinones, compounds which are investigated for their potential biological activities.[][6]

-

Synthesis of 2-Cyano-6-methoxybenzothiazole: This compound is used in the synthesis of 2-cyano-6-methoxybenzothiazole, which is a key intermediate for the synthesis of firefly luciferin.[6]

-

Sandmeyer Reaction: It undergoes a Sandmeyer reaction when heated with isoamyl nitrite (B80452) and copper(II) bromide to yield 2-bromo-6-methoxybenzothiazole.[14]

-

Pharmaceutical and Agrochemical Development: The benzothiazole nucleus is present in many compounds with interesting biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[15] This makes this compound a valuable scaffold in drug discovery and in the formulation of fungicides and herbicides.[1][15]

-

Dye Intermediate: It is used in the manufacturing of cationic dyes, such as cationic brilliant blue RL and cationic yellow 2RL.[16]

Caption: Key reactions and applications of this compound.

Safety and Handling

This compound is considered hazardous. It is toxic if swallowed and may cause skin, eye, and respiratory irritation.[17] It is also suspected of causing genetic defects.[18]

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[18]

-

First Aid: If swallowed, immediately call a poison center or doctor. Rinse mouth. If exposed or concerned, get medical advice/attention.[17]

-

Spill Cleanup: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container. Use absorbent paper dampened with the same solvent to clean up any remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[9]

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 1747-60-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | 1747-60-0 [chemicalbook.com]

- 7. This compound CAS#: 1747-60-0 [m.chemicalbook.com]

- 8. This compound | 1747-60-0 | FA35370 [biosynth.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. echemi.com [echemi.com]

- 11. This compound(1747-60-0) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound 98 1747-60-0 [sigmaaldrich.com]

- 15. iosrjournals.org [iosrjournals.org]

- 16. This compound CAS No.: 1747-60-0 Supplier [qinmuchem.com]

- 17. fishersci.com [fishersci.com]

- 18. This compound | 1747-60-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Multifaceted Biological Activities of 2-Amino-6-methoxybenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-methoxybenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key kinases and induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound and related benzothiazole (B30560) derivatives.

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50/ED50 | Reference |

| Fluorinated Benzothiazole Derivative | Pancreatic Cancer | IC50 | 35 ± 0.51 µM | [1] |

| Fluorinated Benzothiazole Derivative | HepG2 (Liver) | IC50 | 56.98 µM (24h) | [1] |

| 2-Substituted Benzothiazole Derivative | HepG2 (Liver) | IC50 | 38.54 µM (48h) | [2] |

| 2-Substituted Benzothiazole Derivative | HepG2 (Liver) | IC50 | 29.63 µM (48h) | [2] |

| OMS5 (2-aminobenzothiazole derivative) | A549 (Lung) | IC50 | 22.13 µM | [3] |

| OMS14 (2-aminobenzothiazole derivative) | A549 (Lung) | IC50 | 61.03 µM | [3] |

| OMS5 (2-aminobenzothiazole derivative) | MCF-7 (Breast) | IC50 | Not Specified | [3] |

| OMS14 (2-aminobenzothiazole derivative) | MCF-7 (Breast) | IC50 | Not Specified | [3] |

| Indole based hydrazine (B178648) carboxamide derivative | HT29 (Colon) | IC50 | 0.015 µM | [4] |

| Indole based hydrazine carboxamide derivative | H460 (Lung) | IC50 | 0.28 µM | [4] |

| Indole based hydrazine carboxamide derivative | A549 (Lung) | IC50 | 1.53 µM | [4] |

| Indole based hydrazine carboxamide derivative | MDA-MB-231 (Breast) | IC50 | 0.68 µM | [4] |

| Hydrazine based benzothiazole | Hela (Cervical) | IC50 | 2.41 µM | [4][5] |

| Hydrazine based benzothiazole | COS-7 (Kidney) | IC50 | 4.31 µM | [4][5] |

| 2-substituted compound 36 | L1210 (Leukemia) | ED50 | Comparable to Adriamycin | [6] |

| 2-substituted compound 36 | SNU-1 (Stomach) | ED50 | Better than Adriamycin | [6] |

| Thiophene based acetamide (B32628) benzothiazole 21 | MCF-7 (Breast) | IC50 | 24.15 µM | [5] |

| Morpholine based thiourea (B124793) aminobenzothiazole 22 | MCF-7 (Breast) | IC50 | 26.43 µM | [5] |

| Morpholine based thiourea bromobenzothiazole 23 | MCF-7 (Breast) | IC50 | 18.10 µM | [5] |

| Thiophene based acetamide benzothiazole 21 | HeLa (Cervical) | IC50 | 46.46 µM | [5] |

| Morpholine based thiourea aminobenzothiazole 22 | HeLa (Cervical) | IC50 | 45.29 µM | [5] |

| Morpholine based thiourea bromobenzothiazole 23 | HeLa (Cervical) | IC50 | 38.85 µM | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT Assay Workflow for Cytotoxicity Assessment.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of benzothiazole derivatives. Notably, the inhibition of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, as well as the modulation of the NF-κB pathway, are key mechanisms.[3][7]

Key Signaling Pathways Targeted by Benzothiazole Derivatives.

Anti-inflammatory Activity

Certain this compound derivatives have shown promising anti-inflammatory properties.[8][9] The mechanism of action often involves the inhibition of pro-inflammatory mediators.

In Vitro Anti-inflammatory Study

A common method to assess anti-inflammatory activity in vitro is the inhibition of protein denaturation assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA) is prepared.

-

Incubation: The mixture is incubated at 37°C for 20 minutes.

-

Denaturation: Denaturation is induced by heating at 51°C for 20 minutes.

-

Cooling and Measurement: The mixture is cooled, and the turbidity is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated. Diclofenac sodium is often used as a standard reference drug.

Antimicrobial Activity

Derivatives of this compound have been investigated for their activity against various bacterial and fungal strains.[10]

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of some this compound derivatives.

| Compound | Solvent | Bacterial/Fungal Strain | Inhibition Zone (mm) |

| AKBS-1 | DMF | P. mirabilis | Max Inhibition |

| AKBS-2 | DMF | P. mirabilis | Max Inhibition |

| AKBS-7 | DMF | Fungal Strain | Min Inhibition |

| AKBS-10 | DMF | Fungal Strain | No Effect |

Note: Specific inhibition zone diameters were not provided in the source material, only relative inhibition levels.[10]

Anticonvulsant Activity

Some derivatives of 2-aminobenzothiazole (B30445) have been evaluated for their anticonvulsant properties, suggesting a potential role in the management of epilepsy.[11]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of a 2-amino-6-trifluoromethoxy benzothiazole derivative (PK 26124), which is structurally related to the core topic.

| Seizure Model | Animal Model | ED50 |

| Sound-induced seizures | DBA/2 mice | 0.66, 2.1, 4.1 mg/kg, i.p. |

| Postural seizures | El mice | 7.5 mg/kg, i.p. |

| L-glutamate-induced seizures | Rodents | 8.5 mg/kg, i.p. |

| Kainate-induced seizures | Rodents | 9.25 mg/kg, i.p. |

| Harmaline-induced tremors | Rodents | 2.5 mg/kg, i.p. |

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.[11]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Methodology:

-

Animal Preparation: Mice or rats are used for the assay.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electroshock Application: After a predetermined time, an electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure.

-

Data Analysis: The ability of the compound to prevent the tonic extensor component is recorded, and the ED50 is calculated.

Maximal Electroshock (MES) Seizure Test Workflow.

Conclusion

The this compound core represents a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities. The derivatives have shown significant promise in the fields of oncology, inflammation, infectious diseases, and neurology. Further research focusing on lead optimization, elucidation of precise mechanisms of action, and in vivo efficacy studies is warranted to translate these promising findings into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to build upon in their quest for novel therapeutics based on the this compound framework.

References

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

2-Amino-6-methoxybenzothiazole: A Technical Guide on its Mechanistic Landscape as a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methoxybenzothiazole is a heterocyclic amine that primarily serves as a versatile chemical intermediate in the synthesis of a wide array of bioactive molecules.[1][2] While direct, in-depth studies on the specific mechanism of action of this compound are limited, the broader class of 2-aminobenzothiazole (B30445) derivatives has garnered significant attention in medicinal chemistry. These derivatives exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This technical guide consolidates the available information on the biological potential of the 2-aminobenzothiazole scaffold, with a focus on the mechanistic insights gleaned from its derivatives. The influence of substitutions at the 6-position, such as the methoxy (B1213986) group, on the biological activity is a key aspect of the structure-activity relationship (SAR) for this class of compounds.[6][7] This document aims to provide a comprehensive overview for researchers, presenting hypothesized signaling pathways, generalized experimental protocols for activity assessment, and a summary of quantitative data from related compounds to inform future drug discovery and development efforts.

The 2-Aminobenzothiazole Scaffold: A Platform for Bioactivity

The 2-aminobenzothiazole core structure, a fusion of a benzene (B151609) and a thiazole (B1198619) ring with an amino group at the 2-position, is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to interact with a variety of biological targets, leading to a broad spectrum of activities. The versatility of this scaffold allows for chemical modifications at several positions, most notably at the 6-position of the benzene ring and on the 2-amino group, to modulate its pharmacological profile.[7]

The methoxy group at the 6-position of this compound is an electron-donating group that can influence the molecule's polarity, hydrogen bonding capacity, and overall electronic distribution. These properties are critical in determining how the molecule and its derivatives interact with biological targets.[5]

Hypothesized Mechanisms of Action Based on Derivatives

While a definitive mechanism of action for this compound remains to be elucidated, studies on its derivatives suggest potential involvement in several key cellular signaling pathways.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have demonstrated potent anticancer activity through various mechanisms:

-

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets identified for various 2-aminobenzothiazole derivatives include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

-

Cell Cycle Regulation: Some derivatives have been suggested to interfere with cell cycle progression by targeting cyclin-dependent kinases (CDKs).

-

Induction of Apoptosis: The induction of programmed cell death is another hallmark of the anticancer activity of this class of compounds. This is often achieved through the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminobenzothiazole derivatives is thought to be mediated through the inhibition of key inflammatory enzymes and signaling pathways. A study on a hydrazino derivative of this compound showed its ability to suppress hemolysis, an indicator of anti-inflammatory activity.[3]

Quantitative Data from 2-Aminobenzothiazole Derivatives

| Derivative Class | Target/Assay | Cell Line/Enzyme | IC50 (µM) | Reference |

| 2-Aminobenzothiazole containing 1,3,4-oxadiazole | Anticancer | C6 (rat glioma) | 4.63 | [5] |

| 2-Aminobenzothiazole containing 1,3,4-oxadiazole | Anticancer | A549 (human lung adenocarcinoma) | 39.33 | [5] |

| Substituted 2-aminobenzothiazole | VEGFR-2 Inhibition | - | 0.5 | [5] |

| 2-Amino-6-nitrobenzothiazole derived hydrazone | MAO-A Inhibition | - | 0.42 | [8] |

| 2-Amino-6-nitrobenzothiazole derived hydrazone | MAO-B Inhibition | - | 0.0018 | [8] |

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following are generalized methodologies commonly used to assess the biological activities of novel chemical entities, including 2-aminobenzothiazole derivatives.

In Vitro Anticancer Activity - MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Kinase Inhibition Assay

Enzyme inhibition assays are crucial for determining the direct interaction of a compound with a specific kinase.

-

Reagents: Prepare the kinase, substrate, and ATP in an appropriate assay buffer.

-

Compound Incubation: Incubate the kinase with various concentrations of the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Reaction Termination and Detection: After a set incubation period, stop the reaction and detect the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies (e.g., ELISA, Western blot) or luminescence-based assays that measure ATP consumption.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its core scaffold being a key feature in numerous biologically active compounds. While direct evidence for its own mechanism of action is sparse, the extensive research on its derivatives provides a strong rationale for its potential to modulate key signaling pathways involved in cancer and inflammation. The structure-activity relationships of 2-aminobenzothiazole derivatives indicate that the 6-methoxy substitution likely plays a significant role in defining the pharmacological profile. Further investigation into the specific biological targets and mechanisms of this compound is warranted to fully unlock the therapeutic potential of this and related compounds. The information and protocols provided in this guide serve as a foundation for such future research endeavors.

References

- 1. This compound | 1747-60-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Amino-6-methoxybenzothiazole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Modern Medicinal Chemistry

The benzothiazole (B30560) nucleus, a heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry, conferring a wide range of biological activities upon its derivatives. Among these, 2-Amino-6-methoxybenzothiazole has emerged as a particularly versatile starting material for the synthesis of novel therapeutic agents. Its unique electronic and structural features allow for facile chemical modification, leading to a diverse library of compounds with potential applications in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on their therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Anticancer Applications: Targeting Proliferation and Survival

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

One area of investigation has been the development of palladium (II) complexes incorporating 2-amino-6-methylbenzothiazole, which have shown promising efficacy in inhibiting the growth of colon carcinoma.[1] Molecular docking studies suggest that these complexes may exert their anticancer effects through the inhibition of proteins involved in cell cycle regulation, such as Ki-67.[1]

Furthermore, conjugation of the benzothiazole scaffold with other pharmacologically active moieties, such as naphthoquinones, has yielded compounds with potent antitumor activity.[2] For instance, certain 2- and 6-substituted benzothiazolyl-aminomethyl-dimethoxy-naphthoquinone derivatives have exhibited significant cytotoxicity against leukemia (L1210) and stomach cancer (SNU-1) cell lines.[2]

The broader class of 2-aminobenzothiazoles has been extensively reviewed as a source of anticancer agents, targeting a multitude of tumor-related proteins including tyrosine kinases, serine/threonine kinases, and proteins involved in epigenetic regulation and cell cycle control.[3]

Quantitative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | Colon Carcinoma | - | Promising efficacy | [1] |

| 2-substituted [(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone (Compound 36) | L1210 (Leukemia) | ED50 | Comparable to Adriamycin | [2] |

| 2-substituted [(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone (Compound 36) | SNU-1 (Stomach Cancer) | ED50 | Better than Adriamycin | [2] |

| 2-Amino-6-arylbenzothiazole (Compound 3e) | - | Urease Inhibition (IC50) | 26.35 µg/mL | [4][5][6] |

| 2, 6-disubstituted-BTA (Compound 40) | MCF-7 (Breast Cancer) | IC50 | 34.5 µM | [7] |

| 2, 6-disubstituted-BTA (Compound 40) | HeLa (Cervical Cancer) | IC50 | 44.15 µM | [7] |

| 2, 6-disubstituted-BTA (Compound 40) | MG63 (Osteosarcoma) | IC50 | 36.1 µM | [7] |

Antimicrobial and Antifungal Potential

The 2-aminobenzothiazole (B30445) scaffold has also been a fruitful starting point for the development of novel antimicrobial and antifungal agents. The core structure can be readily modified to enhance potency and spectrum of activity against various pathogens.

Studies have shown that Schiff bases and 4-thiazolidinones derived from this compound exhibit notable antimicrobial activity.[8][9][10] Furthermore, metal complexes of Schiff bases derived from this compound have demonstrated good in-vitro antibacterial activities against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.[11] Specifically, palladium(II) and zinc(II) complexes have shown broad-spectrum antibacterial activity.[11]

In the realm of antitubercular agents, an amino-benzothiazole scaffold was identified from a whole-cell screen against Mycobacterium tuberculosis.[12] While metabolic stability was a challenge for this series, the initial findings highlight the potential of this chemical class for developing new treatments for tuberculosis.[12]

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Pd(II) and Zn(II) complexes of a Schiff base derivative | S. aureus, E. coli, P. mirabilis | Zone of Inhibition | 13.0-27.0 mm | [11] |

| 2-Amino-benzothiazole derivatives | Mycobacterium tuberculosis | MIC | 14-82 µM (for active compounds) | [12] |

Neuroprotective and Anti-inflammatory Applications

The versatility of the 2-aminobenzothiazole framework extends to the central nervous system, with derivatives showing promise as neuroprotective and anti-inflammatory agents.

A well-known derivative, Riluzole (2-amino-6-trifluoromethoxy benzothiazole), is used to treat amyotrophic lateral sclerosis and has demonstrated neuroprotective effects in models of Parkinson's disease by attenuating MPTP-induced neurotoxicity.[13] Riluzole is believed to exert its effects through the modulation of sodium channels and antiglutamatergic activity.[13] The anticonvulsant properties of Riluzole have also been linked to its ability to antagonize excitatory amino acid neurotransmission.[14]

More recently, Schiff bases of 2-amino-6-trifluoromethoxy benzothiazole have been shown to be effective against oxidative stress-mediated neuroinflammation.[15] In vivo studies revealed a reduction in the expression of inflammatory mediators such as COX-2, JNK, TNF-α, and NF-kB.[15]

Furthermore, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity, with some hydrazino derivatives showing potent inhibition of hemolysis in vitro.[16][17]

Quantitative Anti-inflammatory and Neuroprotective Data

| Compound/Derivative | Model/Assay | Activity Metric | Value | Reference |

| Riluzole | MPTP-induced neurotoxicity in mice | - | Dose-dependent antagonism of dopamine (B1211576) depletion | [13] |

| Riluzole | Seizures induced by L-glutamate in rodents | ED50 | 8.5 mg/kg, i.p. | [14] |

| Riluzole | Seizures induced by kainate in rodents | ED50 | 9.25 mg/kg, i.p. | [14] |

| Hydrazino derivative of this compound | In vitro hemolysis inhibition | % Inhibition | Potent activity | [16] |

Antidiabetic Properties

Recent research has highlighted the potential of 2-aminobenzothiazole derivatives as antidiabetic agents.[18][19] In silico and in vivo studies have evaluated derivatives as inhibitors of aldose reductase (ALR2) and as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), both of which are important targets in the management of type 2 diabetes and its complications.[19] Certain derivatives have shown sustained antihyperglycemic effects, reduced insulin (B600854) resistance, and improved dyslipidemia in animal models of diabetes.[19]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts with the parent compound, which can be prepared from p-anisidine (B42471). A common route involves the reaction of p-anisidine with ammonium (B1175870) thiocyanate (B1210189) followed by oxidative ring closure.[20] The resulting this compound serves as a versatile intermediate for further modifications.

Example Protocol for the Synthesis of a Hydrazino Derivative: [16]

-

Step 1: Synthesis of Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate. this compound is condensed with chloroethylacetate.

-

Step 2: Synthesis of 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide. The product from Step 1 is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) and refluxed for 6 hours. The reaction mixture is cooled and poured into ice-cold water. The solid product is filtered, dried, and recrystallized from ethanol.

In Vitro Anti-inflammatory Assay (Hemolysis Inhibition)[16]

-

A red blood cell (RBC) suspension is prepared.

-

The test compounds and a standard drug (e.g., Diclofenac sodium) are added to the RBC suspension.

-

The mixtures are incubated and then centrifuged.

-

The absorbance of the supernatant is measured spectrophotometrically to determine the extent of hemolysis.

-

The percentage inhibition of hemolysis is calculated by comparing the absorbance of the test samples to that of the control.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. For instance, in cancer, these compounds can inhibit key kinases in proliferative signaling pathways.

Conclusion and Future Directions

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of research demonstrates their potential in treating a wide range of diseases, including cancer, microbial infections, neurodegenerative disorders, and diabetes.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core are needed to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

-

Mechanism of Action Elucidation: Further studies are required to fully understand the molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could help to improve the bioavailability and therapeutic index of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions: potent urease enzyme inhibition and nitric oxide scavenging activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-氨基-6-甲氧基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound 98 1747-60-0 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]